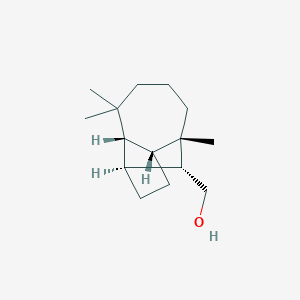
cis,cis-Muconic acid
概要
説明
Cis,cis-Muconic acid is a naturally-occurring organic acid, also referred to as 2 E,4 E -hexa-2,4-dienedioic acid . It is a polyunsaturated dicarboxylic acid that can be produced renewably via the biological conversion of sugars and lignin-derived aromatic compounds . It is used in the manufacture of several widely-used consumer plastics and is gaining attention as an adipic acid precursor for the synthesis of nylon-6,6 .
Synthesis Analysis
The synthesis of cis,cis-Muconic acid (ccMA) via microbial metabolism has been reported . It can be produced from aromatic molecules derived from lignin, carbohydrates, and waste plastics . It can be obtained through chemical synthesis, starting from pricey catechol as raw material, but this method requires environmentally sensitive, non-renewable petroleum-based feedstock and large concentrations of heavy metal catalysts .Molecular Structure Analysis
Cis,cis-Muconic acid is a six-carbon (C6) compound with two carboxylic functional groups at both ends and two double bonds in the middle .Chemical Reactions Analysis
Under alkaline conditions, cis,cis-Muconic acid is deprotonated to the corresponding muconate dianion. This species is stable for extended periods of time and does not isomerize. Conversely, cis,cis-Muconic acid readily isomerizes to its cis,trans-isomer under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of cis,cis-Muconic acid include a molecular weight of 142.109, a density of 1.4±0.1 g/cm3, a boiling point of 345.4±15.0 °C at 760 mmHg, and a melting point of 194-195ºC (lit.) .科学的研究の応用
Production of Valuable Polymers and Drugs
MA is a valuable C6 dicarboxylic acid platform chemical that is used as a starting material for the production of various valuable polymers and drugs .
Production of Adipic Acid
MA can be converted into adipic acid, a high-demand bulk intermediate chemical that can produce nylon-6,6 . Adipic acid is widely used in food additives, medicines, and cosmetics as well as in the textile industry .
Production of Terephthalic Acid
MA can also be utilized as the starting material for making terephthalic acid, which is one of the two constituent monomers of the high-demand plastic polymer polyethylene terephthalate (PET) .
Bio-Based MA Production
As an alternative to traditional chemical processes, bio-based MA production has progressed to the establishment of de novo MA pathways in several microorganisms, such as Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae .
Production from Biomass
Recently, MA production from biomass, such as the aromatic polymer lignin, has also attracted attention from researchers focusing on microbes that are tolerant to aromatic compounds .
Electrochemical Hydrogenation
Biologically-produced MA from sugars and lignin monomers can be electrochemically hydrogenated to adipic acid using water-derived (instead of fossil-derived) hydrogen and electricity generated from wind energy .
作用機序
Target of Action
cis,cis-Muconic acid (MA) is a valuable C6 dicarboxylic acid platform chemical that is used as a starting material for the production of various valuable polymers and drugs . It is primarily targeted towards the production of adipic acid and terephthalic acid , which are prominent monomers of commercial plastics .
Mode of Action
The mode of action of cis,cis-Muconic acid involves its conversion into valuable industrial chemicals. In the presence of catalysts, MA can be converted to adipic acid or caprolactam . Moreover, it can be electrochemically hydrogenated to adipic acid using water-derived hydrogen and electricity generated from wind energy .
Biochemical Pathways
Bio-based MA production has progressed to the establishment of de novo MA pathways in several microorganisms, such as Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae . The metabolic pathway is redesigned, intermediate flux control is applied, and the culture process is optimized to maximize the microbial MA production yield . MA production from biomass, such as the aromatic polymer lignin, has also attracted attention .
Pharmacokinetics
It’s known that the compound can be produced by certain bacteria through the enzymatic degradation of various aromatic chemical compounds .
Result of Action
The result of the action of cis,cis-Muconic acid is the production of valuable industrial chemicals. It provides direct access to adipic acid and terephthalic acid, which are widely used in the production of commercial plastics, including nylon-6,6, polyurethane, and polyethylene terephthalate .
Action Environment
The action of cis,cis-Muconic acid can be influenced by environmental factors. For instance, the production of MA from biomass has been explored, focusing on microbes that are tolerant to aromatic compounds . Additionally, the electrochemical hydrogenation of MA to adipic acid can be achieved using water-derived hydrogen and electricity generated from renewable sources like wind energy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2Z,4Z)-hexa-2,4-dienedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1-,4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXHDPDFNKHHGW-CCAGOZQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315323 | |
| Record name | cis,cis-Muconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | cis,cis-Muconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
cis,cis-Muconic acid | |
CAS RN |
1119-72-8 | |
| Record name | cis,cis-Muconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis,cis-Muconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis,cis-Muconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis,cis-Muconic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUCONIC ACID, (Z,Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G78TUQ51G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis,cis-Muconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of microbial production of cis,cis-muconic acid?
A1: Microbial production of ccMA offers a sustainable alternative to petroleum-based methods, contributing to a greener chemical industry. [, , ]
Q2: How is cis,cis-muconic acid produced from renewable feedstocks?
A2: ccMA can be synthesized from biomass, primarily through the microbial conversion of sugars and lignin-derived aromatic compounds. Engineered microorganisms, such as Pseudomonas putida and Saccharomyces cerevisiae, are employed for this purpose. [, , , ]
Q3: What are the key metabolic pathways involved in the biosynthesis of cis,cis-muconic acid?
A3: Several pathways lead to ccMA biosynthesis. The β-ketoadipate pathway, involving the ortho-cleavage of catechol, is commonly utilized. The L-lysine pathway and the reverse β-oxidation pathway represent alternative routes. [, , , ]
Q4: What are the challenges associated with microbial production of cis,cis-muconic acid?
A4: Low production titers, intermediate accumulation, and competition with cell growth for resources are major challenges. Optimization strategies include engineering metabolic pathways, controlling intermediate flux, and strain optimization. [, , , ]
Q5: Can cis,cis-muconic acid be produced from lignin without using glucose?
A5: Yes. Researchers have engineered Pseudomonas putida and Sphingobium sp. strains capable of producing ccMA from lignin model compounds without glucose supplementation. This achievement is crucial for utilizing both softwood and hardwood lignin for ccMA production. []
Q6: What is the molecular formula, weight, and spectroscopic data of cis,cis-muconic acid?
A6: The molecular formula of ccMA is C6H6O4. It has a molecular weight of 142.11 g/mol. Spectroscopic data, including 1H NMR and 13C NMR, can confirm its cis,cis-configuration and distinguish it from other isomers. [, , ]
Q7: What is the importance of the cis,cis-configuration in muconic acid for further applications?
A7: The cis,cis-configuration is crucial for the Diels-Alder reaction, which enables the synthesis of various cyclic compounds from ccMA. []
Q8: How does the pH of the solution influence the reactivity of cis,cis-muconic acid?
A8: The reactivity of ccMA is highly pH-dependent. Under alkaline conditions, ccMA exists as a stable dianion that resists isomerization. In acidic environments, it readily isomerizes to its cis,trans-form. Further heating under acidic conditions promotes intramolecular cyclization to form lactones. []
Q9: What strategies can be employed to favor the selective isomerization of cis,cis-muconic acid to trans,trans-muconic acid?
A9: Chelation of carboxylate groups with inorganic salts or solvation using polar aprotic solvents hinders ring-closing reactions, thereby promoting the selective isomerization to trans,trans-muconic acid. []
Q10: What is the significance of cis,cis-muconic acid as a platform chemical?
A10: ccMA serves as a versatile precursor for various valuable chemicals. Its most notable application is its conversion to adipic acid, a key monomer in nylon production. It also serves as a precursor for terephthalic acid, used in polyethylene terephthalate (PET) synthesis. [, , , ]
Q11: How is cis,cis-muconic acid converted to adipic acid?
A11: ccMA is catalytically hydrogenated to produce adipic acid. Various catalysts, including platinum group metals such as palladium and rhodium supported on activated carbon or silica, have shown promising activity and selectivity. []
Q12: What are the challenges associated with the catalytic conversion of biologically derived muconic acid to adipic acid?
A12: Achieving the high purity of adipic acid (99.8%) required for nylon synthesis necessitates efficient separation and purification processes. Catalyst stability and leaching of metals also pose challenges. []
Q13: Beyond adipic acid, what other valuable chemicals can be derived from cis,cis-muconic acid?
A13: ccMA can be converted to other valuable compounds like terephthalic acid, 1,4-cyclohexanedicarboxylic acid, and various biobased cyclic C6-1,4-diacid monomers. These compounds are essential building blocks for polymers and other performance materials. [, ]
Q14: What are the environmental benefits of using cis,cis-muconic acid as a platform chemical?
A14: Utilizing ccMA derived from renewable resources contributes to a more sustainable chemical industry by reducing reliance on petroleum-based feedstocks and promoting a circular economy. [, , ]
Q15: What are the potential environmental impacts of cis,cis-muconic acid production and its use?
A15: While considered more environmentally friendly than petroleum-based methods, the environmental impact of ccMA production should be carefully evaluated. Factors to consider include land use for biomass cultivation, energy consumption during fermentation and downstream processing, and the potential for water pollution. []
Q16: What strategies can be implemented to mitigate the environmental impact of cis,cis-muconic acid production?
A16: Minimizing waste generation, employing energy-efficient processes, and developing closed-loop systems for water and solvent recycling are crucial for mitigating the environmental footprint of ccMA production. [, ]
Q17: What are the current research frontiers in cis,cis-muconic acid production?
A17: Current research focuses on improving microbial strain performance for enhanced ccMA titers, yields, and productivities. Exploring new metabolic pathways, developing efficient and cost-effective separation and purification technologies, and optimizing downstream catalytic conversion processes are key areas of ongoing research. [, , ]
Q18: What are the future prospects and challenges for the industrial-scale production of cis,cis-muconic acid?
A18: Scaling up ccMA production to meet industrial demands requires overcoming challenges related to process economics, strain stability, and efficient downstream processing. Collaboration between academia and industry is crucial for translating laboratory-scale successes into commercially viable processes. [, ]
Q19: What are the potential societal benefits of transitioning to a bio-based economy using platform chemicals like cis,cis-muconic acid?
A19: A bio-based economy reliant on renewable resources like ccMA has the potential to reduce greenhouse gas emissions, decrease dependence on fossil fuels, create new job opportunities in rural communities, and promote sustainable economic growth. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















